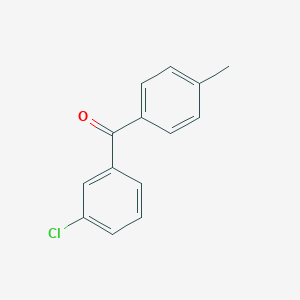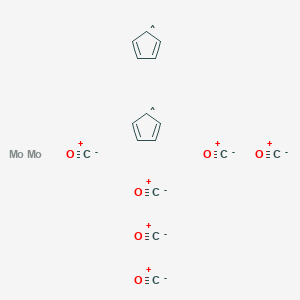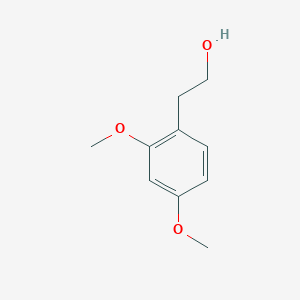
2-(2,4-Dimethoxyphenyl)ethanol
Vue d'ensemble
Description
“2-(2,4-Dimethoxyphenyl)ethanol” is a chemical compound with the empirical formula C10H14O3 . It has a molecular weight of 182.22 . It is also known as Homoveratryl alcohol .
Molecular Structure Analysis
The molecular structure of “2-(2,4-Dimethoxyphenyl)ethanol” consists of a phenyl ring substituted with two methoxy groups and an ethanol group . The SMILES string representation of the molecule is COc1ccc(CCO)c(OC)c1 .
Physical And Chemical Properties Analysis
“2-(2,4-Dimethoxyphenyl)ethanol” is a solid compound . It has a molecular weight of 182.22 and its SMILES string is COc1ccc(CCO)c(OC)c1 .
Applications De Recherche Scientifique
Synthesis of Metal-Free Phthalocyanines
Specific Scientific Field
Chemistry, specifically Organic Chemistry and Antimicrobial Research.
Summary of the Application
2-(2,4-Dimethoxyphenyl)ethanol is used in the synthesis of novel peripherally tetra-substituted metal-free phthalocyanines and metallophthalocyanines . These compounds have potential applications in various technological fields due to their optical and electronic properties .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of 2-(2,4-Dimethoxyphenyl)ethanol with 4-hydroxybenzaldehyde in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) catalyst . The aggregation behavior of these compounds was investigated in different concentrations of DMSO .
Results or Outcomes
The synthesized compounds exhibited antimicrobial activity against test microorganisms . This suggests potential applications in the development of new antimicrobial agents .
Delignification Mechanism Studies
Specific Scientific Field
Chemistry, specifically Organic Chemistry and Environmental Science.
Summary of the Application
2-(2,4-Dimethoxyphenyl)ethanol, also known as Homoveratryl alcohol, is used as a model compound in the delignification mechanism studies of Mn (III)-substituted polyoxometalates (MSP) .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The specific results or outcomes were not detailed in the source .
Fabrication of Electronic Molecular Devices
Specific Scientific Field
Chemistry, specifically Material Science and Electronics.
Summary of the Application
Homoveratryl alcohol is used in the synthesis of conjugated compounds that have attracted much research interest in the fabrication of electronic molecular devices .
Results or Outcomes
These compounds have potential applications in various technological fields such as opto-electronic devices, gas sensors, static induction transistors, photoreceptor devices in laser beam printers and photocopiers, liquid crystals, Langmuir–Blodgett films, electrophotographic applications, optical data storage, fuel cells, electrochemical sensors, and in nonlinear optics .
Mass Spectrum Analysis
Specific Scientific Field
Chemistry, specifically Analytical Chemistry.
Summary of the Application
Homoveratryl alcohol is used as a reference compound in mass spectrum analysis .
Results or Outcomes
Mass Spectrum Analysis
Summary of the Application
2-(2,4-Dimethoxyphenyl)ethanol is used as a reference compound in mass spectrum analysis .
Results or Outcomes
Organic Building Blocks
Specific Scientific Field
Chemistry, specifically Organic Chemistry.
Summary of the Application
2-(3,4-Dimethoxyphenyl)ethanol, also known as Homoveratryl alcohol, is used as an organic building block .
Safety And Hazards
Propriétés
IUPAC Name |
2-(2,4-dimethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-9-4-3-8(5-6-11)10(7-9)13-2/h3-4,7,11H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSXVCOZAMRSNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295427 | |
| Record name | 2-(2,4-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethoxyphenyl)ethanol | |
CAS RN |
13398-65-7 | |
| Record name | 13398-65-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,4-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



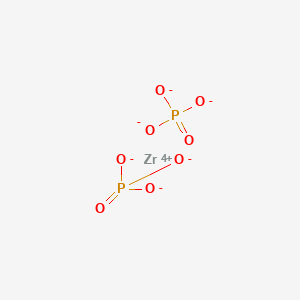
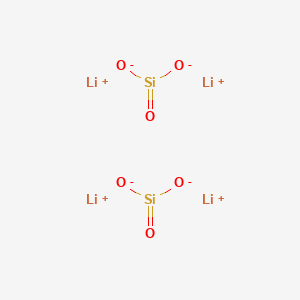
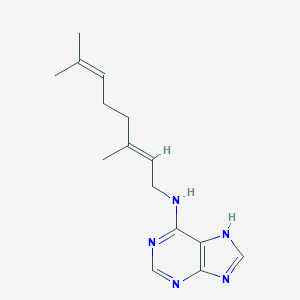
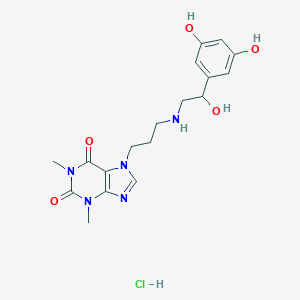

![Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B80366.png)


![2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]](/img/structure/B80375.png)
